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4-Hydroxynon-5-en-2-one

Cat. No.: B12600922
CAS No.: 645401-52-1
M. Wt: 156.22 g/mol
InChI Key: NYIIVDZGANLZJC-UHFFFAOYSA-N
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Description

Significance in Oxidative Processes

Reactive hydroxyalkenals, including the well-studied 4-hydroxynonenal (B163490) (4-HNE), are significant players in the landscape of oxidative stress. wikipedia.orgmerckmillipore.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.com This can lead to lipid peroxidation, a process where free radicals attack lipids, particularly polyunsaturated fatty acids (PUFAs), within cell membranes. wikipedia.orgontosight.ai

This process results in a cascade of reactions that generate various byproducts, including reactive aldehydes like 4-HNE. nih.govnews-medical.net These aldehydes are more stable than the initial ROS and can diffuse from their site of origin to inflict damage on remote cellular components. nih.gov The accumulation of these reactive species can lead to the formation of advanced lipoxidation end-products (ALEs), which are implicated in the progression of various diseases. ontosight.aipnas.org At low concentrations, however, these aldehydes can also act as signaling molecules, triggering protective cellular responses. wikipedia.orgnih.gov

The dual nature of these compounds highlights their complex role in cellular biology. While they are markers of oxidative damage, they also participate in cellular signaling pathways that can promote antioxidant defenses. wikipedia.orgmdpi.com

Overview of Endogenous Generation Mechanisms

The formation of reactive hydroxyalkenals is intrinsically linked to the oxidation of polyunsaturated fatty acids (PUFAs). researchgate.netphysiology.org This process can occur through both non-enzymatic and enzymatic pathways.

The non-enzymatic pathway is initiated by the abstraction of a hydrogen atom from a PUFA by a free radical, leading to a series of reactions that ultimately produce hydroxyalkenals. researchgate.netphysiology.org For example, the peroxidation of n-6 PUFAs like linoleic acid and arachidonic acid leads to the formation of 4-HNE. wikipedia.orgphysiology.org

Enzymatic pathways also contribute to the generation of these compounds. researchgate.net Lipoxygenase enzymes can metabolize PUFAs to form hydroperoxy fatty acids, which can then be converted into hydroxyalkenals. physiology.orgresearchgate.net For instance, 12-lipoxygenase can convert arachidonic acid into 12-hydroperoxyeicosatetraenoic acid (12-HpETE), a precursor to another reactive aldehyde, 4-hydroxy-2E,6Z-dodecadienal (4-HDDE). physiology.orgphysiology.org

The generation of these aldehydes is a complex process influenced by the cellular redox state and the presence of various enzymes. researchgate.net

Classification and Structural Characteristics in Research Contexts

Reactive hydroxyalkenals are classified based on their carbon chain length and the position of the hydroxyl and carbonyl groups. ontosight.ai The defining structural feature of these molecules is the presence of an α,β-unsaturated aldehyde moiety and a hydroxyl group at the C4 position. mdpi.comontosight.ai This combination of functional groups is responsible for their high reactivity. ontosight.ai

The α,β-unsaturated carbonyl group acts as a Michael acceptor, readily reacting with nucleophiles such as the thiol and amine groups found in amino acid residues of proteins. wikipedia.orgpnas.org This reactivity allows them to form covalent adducts with cellular macromolecules, including proteins and DNA, which can alter their function. wikipedia.orgontosight.ai

The lipophilicity, or ability to dissolve in fats, of these aldehydes also plays a role in their biological activity and is positively correlated with their chemical reactivity. researchgate.netphysiology.org

Interactive Data Tables

Table 1: Key Reactive Hydroxyalkenals and their Precursors

Reactive HydroxyalkenalAbbreviationPrecursor Polyunsaturated Fatty Acid (PUFA)
4-hydroxy-2-nonenal4-HNEn-6 PUFAs (e.g., Linoleic acid, Arachidonic acid) wikipedia.orgphysiology.org
4-hydroxy-2-hexenal4-HHEn-3 PUFAs (e.g., Linolenic acid, Eicosapentaenoic acid) physiology.org
4-hydroxy-2,6-dodecadienal4-HDDE12-Hydroperoxyeicosatetraenoic acid (from Arachidonic acid) physiology.orgphysiology.org

Table 2: Structural Features and Reactivity of 4-Hydroxyalkenals

Structural FeatureDescriptionSignificance for Reactivity
α,β-Unsaturated AldehydeA carbonyl group conjugated with a carbon-carbon double bond. wikipedia.orgontosight.aiActs as a Michael acceptor, enabling covalent modification of proteins and DNA. wikipedia.orgpnas.org
C4-Hydroxyl GroupA hydroxyl (-OH) group located at the fourth carbon atom. ontosight.aiInfluences the chemical properties and biological activity of the molecule.
LipophilicityThe ability to dissolve in lipids. researchgate.netphysiology.orgCorrelates with chemical reactivity and allows for interaction with cell membranes. researchgate.netphysiology.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B12600922 4-Hydroxynon-5-en-2-one CAS No. 645401-52-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

645401-52-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-hydroxynon-5-en-2-one

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-9(11)7-8(2)10/h5-6,9,11H,3-4,7H2,1-2H3

InChI Key

NYIIVDZGANLZJC-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(CC(=O)C)O

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies

Total Synthesis Approaches in Research Settings

The total synthesis of 4-Hydroxynon-5-en-2-one and its analogs is a topic of ongoing research, driven by the need for pure standards for analytical studies and for investigating its biological interactions. Various synthetic strategies have been explored to construct this molecule, often focusing on achieving high stereoselectivity and efficiency.

Stereoselective Synthesis of Enantiomers

The stereoselective synthesis of the enantiomers of related α,β-unsaturated hydroxyalkenals has been achieved, providing a blueprint for potential routes to this compound. For instance, the synthesis of the enantiomers of 4-hydroxynon-2-enal (HNE), a structurally similar aldehyde, has been accomplished with excellent optical purity. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry at the hydroxyl-bearing carbon. While direct stereoselective syntheses of this compound are not extensively documented in publicly available literature, the principles established for related compounds are applicable.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic approaches offer a powerful tool for the synthesis of chiral molecules like this compound. These strategies combine the selectivity of enzymatic reactions with the versatility of traditional organic chemistry. A key chemoenzymatic method for a related compound involves the lipase-mediated resolution of a racemic precursor. For example, Candida antarctica lipase (B570770) has been successfully used in the resolution of racemic oct-1-en-3-ol, a precursor for the synthesis of HNE enantiomers. bibliotekanauki.pl This enzymatic resolution provides access to enantiomerically enriched building blocks that can then be elaborated into the target molecule through chemical transformations. Such a strategy could be adapted for the synthesis of the enantiomers of this compound.

Cross-Metathesis Reactions in Synthesis

Olefin cross-metathesis has emerged as a valuable reaction for the formation of carbon-carbon double bonds in complex molecule synthesis. This reaction, often catalyzed by ruthenium-based complexes such as the Grubbs catalysts, allows for the efficient coupling of two different olefins. In the context of synthesizing compounds structurally related to this compound, cross-metathesis has been employed to construct the unsaturated carbon backbone. For instance, a one-step synthesis of 4-hydroxynon-2-enal involves the cross-metathesis of commercially available oct-1-en-3-ol and acrolein. bibliotekanauki.pl This methodology could foreseeably be adapted to synthesize this compound by replacing acrolein with a suitable vinyl ketone derivative. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Application of Specific Catalysts and Reagents

The synthesis of α,β-unsaturated ketones and related structures relies on a variety of specific catalysts and reagents. Ruthenium-based catalysts, particularly the second-generation Grubbs catalyst, are instrumental in cross-metathesis reactions. bibliotekanauki.pl These catalysts are known for their functional group tolerance and high activity.

In addition to metathesis catalysts, the synthesis of precursors and the introduction of functional groups may involve other specific reagents. For example, the preparation of allylic alcohols often utilizes Grignard reagents reacting with appropriate aldehydes. Subsequent oxidation of the alcohol to a ketone would then be required to yield the final product.

Synthesis of Conjugates and Adducts for Research

To study the interactions of this compound with biological molecules, researchers often synthesize its conjugates and adducts. These derivatives can serve as standards for identifying and quantifying the products of such interactions in biological samples.

Glutathione (B108866) Conjugate Synthesis and Characterization

Glutathione (GSH) is a key cellular antioxidant that can react with electrophilic compounds like α,β-unsaturated ketones. The synthesis of the glutathione conjugate of this compound is therefore of significant interest for studying its detoxification pathways and its potential to deplete cellular GSH levels.

Protein and Amino Acid Adduct Formation for Study

The reactivity of this compound is dominated by its α,β-unsaturated ketone moiety. This functional group renders the molecule an electrophile, capable of forming covalent bonds with biological nucleophiles such as amino acid residues in proteins. researchgate.net Such compounds are classified as "soft" electrophiles, which preferentially react with "soft" nucleophiles. nih.gov

The primary mechanism for this interaction is Michael-type conjugate addition (also known as 1,4-addition), where a nucleophile attacks the β-carbon of the carbon-carbon double bond. libretexts.org This reaction is facilitated by the electron-withdrawing effect of the conjugated carbonyl group, which polarizes the double bond and imparts electrophilic character to the β-carbon. libretexts.org

Research on analogous α,β-unsaturated carbonyl compounds has established a clear hierarchy of reactivity with nucleophilic amino acid residues:

Cysteine: The sulfhydryl (thiol) group of cysteine is the most potent nucleophile for this class of electrophiles. nih.govnih.gov In its deprotonated thiolate form, it acts as a very soft nucleophile, readily attacking the β-carbon of the unsaturated system to form a stable carbon-sulfur bond. researchgate.netnih.gov

Histidine: The imidazole (B134444) side chain of histidine can also act as a nucleophile in Michael additions, though it is generally less reactive than cysteine.

Lysine (B10760008): The primary amine of the lysine side chain is another potential site for adduction. While it can participate in Michael additions, it can also react with the ketone carbonyl group to form a Schiff base, although this is typically a reversible process.

The formation of these adducts is a critical area of study, as the covalent modification of specific amino acid residues can alter protein structure and function, leading to various biological consequences.

Table 1: Reactivity of α,β-Unsaturated Ketones with Amino Acids
Amino Acid ResidueReactive GroupPrimary Reaction TypeRelative Reactivity
CysteineSulfhydryl (-SH)Michael AdditionHigh
HistidineImidazole RingMichael AdditionModerate
LysineAmine (-NH2)Michael Addition / Schiff Base FormationModerate to Low

Derivatization for Analytical Research

To facilitate the detection and quantification of this compound in complex biological samples, chemical derivatization is often employed. This process involves reacting the analyte with a reagent to form a derivative that has improved analytical characteristics for techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

The ketone carbonyl group is the primary target for derivatization. Common strategies involve condensation reactions with reagents containing a primary amine function, such as hydrazines or O-alkylhydroxylamines.

Key objectives of derivatization include:

Enhanced Ionization Efficiency: Attaching a group that is easily protonated (e.g., a basic nitrogen atom) can significantly improve signal intensity in positive-ion electrospray ionization mass spectrometry (ESI-MS).

Increased Mass: Adding a high-mass tag can shift the derivative's mass-to-charge ratio (m/z) to a region of the spectrum with less background noise, improving the signal-to-noise ratio.

Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of the analyte to improve its retention and peak shape in either liquid or gas chromatography.

Facilitating Detection: A derivatizing agent can introduce a chromophore for UV-Vis detection or a fluorophore for fluorescence detection.

Table 2: Potential Derivatization Reagents for Ketone Analysis
Reagent ClassExample ReagentTarget Functional GroupPurpose
Hydrazines2,4-Dinitrophenylhydrazine (B122626) (DNPH)KetoneForms stable hydrazone, adds chromophore for UV detection.
HydroxylaminesPentafluorobenzyl hydroxylamine (B1172632) (PFBHA)KetoneForms oxime, highly electronegative tag for electron capture detection (GC).
Girard's ReagentsGirard's Reagent TKetoneForms hydrazone with a quaternary ammonium (B1175870) group for enhanced ESI-MS detection.

Preparation of Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound are indispensable tools for advanced mechanistic and quantitative studies. The incorporation of stable isotopes (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), Oxygen-18 (¹⁸O)) creates a molecule that is chemically identical to the unlabeled analyte but has a distinct, higher mass.

These labeled compounds are crucial for:

Quantitative Analysis: Labeled analogues serve as ideal internal standards for mass spectrometry-based quantification. They co-elute with the unlabeled analyte during chromatography and experience similar ionization effects, correcting for sample loss during preparation and for matrix effects during analysis. This allows for highly accurate and precise measurements.

Metabolic Tracing: Following the metabolic fate of this compound in a biological system is possible by introducing the labeled version and tracking the appearance of the isotopic label in downstream metabolites.

Reaction Mechanism Elucidation: The position of the label can provide insights into chemical reaction mechanisms, such as the formation of protein adducts or metabolic transformations.

The synthesis of labeled this compound, while not specifically documented, would follow established synthetic organic chemistry principles. Potential strategies could include using ¹³C-labeled starting materials in a multi-step synthesis, such as in an aldol (B89426) condensation reaction to construct the carbon backbone, or employing deuterated reagents for selective reduction or exchange reactions.

Biosynthesis and Metabolic Pathways in Research Models

Enzymatic and Non-Enzymatic Formation Pathways

4-Hydroxy-2-nonenal (HNE) is a prominent and biologically active α,β-unsaturated aldehyde that is endogenously produced through the oxidative degradation of polyunsaturated fatty acids (PUFAs). wikipedia.org Its formation can occur through both enzymatic and non-enzymatic pathways, both of which are initiated by the process of lipid peroxidation.

The primary precursors for the biosynthesis of HNE are ω-6 polyunsaturated fatty acids, most notably linoleic acid and arachidonic acid. nih.govnih.gov These fatty acids are abundant components of cellular membranes. The process of lipid peroxidation is initiated by the attack of reactive oxygen species (ROS), such as the hydroxyl radical, on a PUFA, leading to the abstraction of a hydrogen atom and the formation of a lipid radical. This radical then reacts with molecular oxygen to form a lipid peroxyl radical, which can propagate a chain reaction by abstracting a hydrogen atom from an adjacent PUFA, thereby generating a lipid hydroperoxide and a new lipid radical. nih.govresearchgate.net

The decomposition of these lipid hydroperoxides is a critical step in the formation of HNE. nih.gov This breakdown can be catalyzed by metal ions, such as iron, or can occur spontaneously. The process involves complex rearrangements and cleavage of the fatty acid backbone, ultimately yielding a variety of smaller molecules, including HNE. researchgate.net

Table 1: Key Polyunsaturated Fatty Acid Precursors of 4-Hydroxy-2-nonenal

Precursor Fatty AcidChemical FormulaRole in HNE Formation
Linoleic AcidC18H32O2A primary ω-6 PUFA precursor for HNE formation through lipid peroxidation. nih.gov
Arachidonic AcidC20H32O2An ω-6 PUFA that serves as a significant source of HNE upon oxidative degradation. nih.govresearchgate.net

This table summarizes the main polyunsaturated fatty acids that lead to the formation of 4-Hydroxy-2-nonenal.

In addition to non-enzymatic, free radical-mediated processes, the formation of HNE precursors can be initiated by the action of specific enzymes, namely lipoxygenases (LOXs) and cyclooxygenases (COXs). nih.govnih.gov These enzymes catalyze the controlled oxidation of PUFAs to generate specific lipid hydroperoxides.

Lipoxygenases are a family of enzymes that insert molecular oxygen into PUFAs at specific positions. nih.gov For instance, 5-LOX, 12-LOX, and 15-LOX can act on arachidonic acid to produce various hydroperoxyeicosatetraenoic acids (HPETEs). These HPETEs can then undergo further reactions to form HNE. nih.gov Research has indicated that 5-LOX plays a critical role in HNE-induced ROS generation in macrophages. nih.gov

Cyclooxygenases, also known as prostaglandin H synthases, are bifunctional enzymes that catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). nih.govnih.gov This process involves the formation of an intermediate, prostaglandin G2 (PGG2), which is a lipid hydroperoxide. While the primary role of COX enzymes is in the synthesis of prostaglandins and thromboxanes, the hydroperoxide intermediates they generate can also contribute to the pool of lipid hydroperoxides that can be degraded to form HNE. nih.govyoutube.com

Catabolic and Detoxification Pathways

Due to its high reactivity and potential for cellular damage, cells have evolved efficient mechanisms to metabolize and detoxify HNE. wikipedia.orgnih.gov These pathways involve enzymatic reactions that convert HNE into less reactive and more water-soluble compounds that can be readily excreted from the body.

The primary enzymatic detoxification of HNE is carried out by two major classes of enzymes: Glutathione (B108866) S-Transferases (GSTs) and Aldehyde Dehydrogenases (ALDHs). nih.govacs.org

Glutathione S-Transferases are a superfamily of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic compounds, including HNE. nih.govmdpi.com The conjugation of GSH to HNE occurs via a Michael addition reaction, which neutralizes the reactive α,β-unsaturated aldehyde moiety of HNE. wikipedia.org

The resulting product, the glutathione-HNE conjugate (GS-HNE), is more water-soluble and less toxic than HNE. nih.gov Several isoforms of GSTs have been shown to catalyze this reaction, with the alpha-class GSTs, particularly GSTA4-4, exhibiting high catalytic efficiency for HNE. nih.gov The formation of GS-HNE is a major pathway for the disposition of HNE in cells. nih.gov

Table 2: Key Enzymes in the Detoxification of 4-Hydroxy-2-nonenal

Enzyme FamilySpecific Isoform ExampleMechanism of Action
Glutathione S-Transferases (GSTs)GSTA4-4Catalyzes the conjugation of glutathione to HNE, neutralizing its reactivity. nih.gov
Aldehyde Dehydrogenases (ALDHs)ALDH2Oxidizes the aldehyde group of HNE to a carboxylic acid, forming 4-hydroxynonenoic acid (HNA). acs.orgnih.gov

This table outlines the primary enzyme families involved in the metabolic detoxification of 4-Hydroxy-2-nonenal and their mechanisms.

Aldehyde Dehydrogenases are a group of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. frontiersin.org In the context of HNE detoxification, ALDHs catalyze the oxidation of the aldehyde group of HNE to a carboxyl group, forming 4-hydroxy-2-nonenoic acid (HNA), a less reactive metabolite. acs.orgnih.gov

The mitochondrial aldehyde dehydrogenase, ALDH2, has been identified as a key enzyme in the oxidation of HNE. nih.govnih.gov Interestingly, HNE can also act as an inhibitor of ALDH2, suggesting a complex regulatory interplay. acs.orgnih.gov The activity of ALDHs is crucial in reducing the cellular burden of reactive aldehydes like HNE. Studies have shown that different ALDH isozymes exhibit varying enantioselectivity in the oxidation of HNE. For instance, purified rat ALDH5A enantioselectively oxidizes (R)-HNE, whereas rat ALDH2 is not enantioselective. nih.gov

Enzymatic Detoxification Mechanisms

Carbonyl Reductase (CR) Mediated Reactions

Carbonyl reductase (CR) is an important enzyme in the metabolism of lipid peroxidation products. nih.gov Studies using recombinant human carbonyl reductase have shown that it catalyzes the reduction of 4-oxonon-2-enal (4-ONE). nih.gov This enzymatic reaction is dependent on NADPH and results in the formation of multiple products. nih.govnih.gov

Thin-layer chromatography (TLC) and gas chromatography/mass spectrometry (GC/MS) analyses have identified three main products of the CR-mediated reduction of 4-ONE: 4-hydroxynon-2-enal (4-HNE), 1-hydroxynon-2-en-4-one (1HNO), and 4-oxononanal (4ONA). nih.govnih.gov Further analysis of the reaction's time course using high-performance liquid chromatography (HPLC) revealed that 4-HNE is the major product, while 1HNO and 4ONA are formed in smaller amounts. nih.gov

Docking experiments have been used to simulate the structure of 4-ONE within the active site of the CR/NADPH complex. These simulations predict that the ketone group of 4-ONE is positioned as the primary site for hydride transfer from NADPH. nih.gov This is consistent with the experimental findings that show CR catalyzes hydride transfer not only to the ketone but also to the aldehyde and the carbon-carbon double bond of 4-ONE, leading to the formation of 4-HNE, 1HNO, and 4ONA, respectively. nih.govnih.gov Both 4-ONE and its glutathione conjugate have been identified as substrates for carbonyl reductase. nih.gov

Table 1: Products of Carbonyl Reductase (CR) Mediated Reduction of 4-Oxonon-2-enal (4-ONE)
ProductRelative AbundanceSite of Hydride Transfer
4-hydroxynon-2-enal (4-HNE)MajorKetone
1-hydroxynon-2-en-4-one (1HNO)MinorAldehyde
4-oxononanal (4ONA)MinorCarbon-Carbon Double Bond
Aldose Reductase Activity

Aldose reductase (AR), an enzyme implicated in diabetic complications, also plays a role in the metabolism of lipid peroxidation products. nih.govresearchgate.net It has been shown to catalyze the reduction of 4-oxonon-2-enal (4-ONE). nih.govwashington.edu The initial product of this AR-mediated reduction is 1-hydroxynonen-4-one (1HNO). nih.govwashington.edu This initial product can then undergo further reduction to 1,4-dihydroxynonene (DHN), also catalyzed by AR. nih.govwashington.edu This indicates a specific order of carbonyl reduction for 4-ONE, with the aldehyde group being reduced first, followed by the ketone group. nih.govwashington.edu

The glutathione (GSH) conjugate of 4-ONE, GS-4ONE, is also a substrate for aldose reductase. nih.govwashington.edu In fact, the enzyme exhibits a catalytic efficiency (kcat/KM) for GS-4ONE that is approximately four times higher than that for 4-ONE itself. nih.govwashington.edu The reactivity of 1HNO as an electrophile towards GSH is about 55-fold less than that of 4-ONE, but roughly twice as high as that of 4-HNE. nih.govwashington.edu

Molecular modeling simulations have been used to predict the orientation of 4-ONE within the active site of aldose reductase. These models suggest that when NADPH is bound to the enzyme, the cysteine residue Cys-298 is oriented in such a way that its thiol group does not interact with 4-ONE. nih.govwashington.edu This is significant because in the absence of the NADPH cofactor, 4-ONE can lead to a loss of approximately 60% of the enzyme's activity, while in the presence of NADPH, 4-ONE does not inactivate the enzyme. nih.govwashington.edu

Table 2: Kinetic Parameters of Aldose Reductase (AR) with 4-Oxonon-2-enal (4-ONE) and its Glutathione Conjugate (GS-4ONE)
SubstrateRelative kcat/KM
4-ONE1x
GS-4ONE~4x

Conjugation with Biological Nucleophiles

The α,β-unsaturated aldehyde structure of compounds like 4-hydroxynonenal (B163490) (HNE) makes them electrophiles that can react with biological nucleophiles. und.edu These aldehydes are classified as soft electrophiles and preferentially undergo 1,4-Michael addition reactions with soft nucleophiles. und.edu The primary soft nucleophilic targets within biological systems are the sulfhydryl groups of cysteine residues in proteins. und.edu The reaction involves the nucleophilic attack of the thiolate anion of cysteine at the β-carbon of the α,β-unsaturated carbonyl system. und.edu

While cysteine is the most reactive amino acid residue, HNE can also form adducts with the imidazole (B134444) group of histidine and the ε-amino group of lysine (B10760008), though these reactions are generally slower. mdpi.com The formation of these adducts can lead to alterations in protein structure and function. mdpi.com

Endogenous Regulation of Metabolism

The metabolism of 4-hydroxynonenal (HNE) and its analogs is subject to endogenous regulation, with diet being a significant influencing factor. hmdb.ca The levels of HNE and 4-oxonon-2-enal (ONE) in the liver have been shown to be affected by different dietary compositions. hmdb.ca For instance, the highest concentrations of HNE and ONE in rat livers were observed in animals fed a high-fat diet. hmdb.ca

One of the major pathways for the disposal and detoxification of HNE is its reduction to the less reactive 1,4-dihydroxynonene (DHN), a reaction catalyzed by aldehyde reductase. hmdb.ca The concentration of HNE and its analogs is influenced by both their rate of production from the peroxidation of ω-6 polyunsaturated fatty acids and their rate of metabolic clearance. hmdb.ca

Stereospecificity in Biosynthesis and Metabolism

The metabolism of 4-hydroxynonenal (HNE) exhibits a significant degree of stereospecificity. HNE exists as two enantiomers, (R)-HNE and (S)-HNE, due to the chiral center at the C4 carbon. nih.gov

Glutathione S-transferase (GST) A4-4, a key enzyme in HNE detoxification, demonstrates interesting stereoselectivity. While it shows only a modest preference for the biotransformation of (S)-HNE when both enantiomers are present, it catalyzes the conjugation of glutathione to both HNE enantiomers in a completely stereoselective manner. nih.gov This enzymatic reaction produces only the S-configuration at the site of conjugation, regardless of the chirality of the HNE substrate. nih.gov This results in the formation of a select set of glutathionyl-4-hydroxynonanal (GSHNE) diastereomers. nih.gov

Aldose reductase (AKR1B1) also displays stereoselectivity in the reduction of HNE and its glutathione adducts. The enzyme shows only a slight discrimination between the two enantiomers of HNE as substrates. nih.gov However, it exhibits a marked preference for the 3S,4R-GSHNE diastereoisomer. nih.gov This preference is attributed to both a higher tendency of this diastereoisomer to exist in the open aldehydic form that the enzyme recognizes and specific stabilizing interactions within the enzyme's active site. nih.gov

The formation of protein adducts can also be stereoselective. For example, while both (R)-HNE and (S)-HNE can form adducts with Cys73 of thioredoxin, the modification of Cys32 is predominantly with (R)-HNE. mdpi.com

Table 3: Stereoselectivity in the Metabolism of 4-Hydroxynonenal (HNE)
Enzyme/ProcessSubstrate(s)Stereospecific Observation
Glutathione S-Transferase A4-4 (hGSTA4-4)(R)-HNE and (S)-HNEProduces only the S-configuration at the conjugation site for both enantiomers. nih.gov
Aldose Reductase (AKR1B1)HNE enantiomersModest discrimination between enantiomers. nih.gov
Aldose Reductase (AKR1B1)GSHNE diastereomersMarked preference for the 3S,4R-GSHNE diastereoisomer. nih.gov
Protein Adduction (Thioredoxin)(R)-HNE and (S)-HNEModification of Cys32 is mainly with (R)-HNE. mdpi.com

Molecular and Cellular Research Investigations

Interactions with Biomolecules and Adduct Formation

4-Hydroxynon-5-en-2-one, more commonly known as 4-hydroxynonenal (B163490) (4-HNE), is a highly reactive α,β-unsaturated aldehyde produced during the peroxidation of ω-6 polyunsaturated fatty acids, such as linoleic and arachidonic acids, which are common components of cell membranes. Due to its electrophilic nature, 4-HNE readily reacts with various biomolecules, leading to the formation of stable covalent adducts. These interactions can significantly alter the structure and function of proteins and nucleic acids, thereby impacting cellular homeostasis and signaling pathways.

Adduction with Proteins: Cysteine, Histidine, and Lysine (B10760008) Targets

The primary targets for 4-HNE adduction on proteins are the nucleophilic side chains of cysteine, histidine, and lysine residues. The reaction typically occurs through a Michael addition, where the nucleophilic amino acid attacks the β-carbon of the α,β-unsaturated aldehyde. The order of reactivity for Michael adduct formation is generally considered to be Cysteine > Histidine > Lysine. nih.govmdpi.com

The formation of these adducts is a critical mechanism through which 4-HNE exerts its biological effects. The modification of specific amino acid residues can lead to conformational changes in proteins, altering their activity and function.

Target Amino AcidType of AdductSignificance
Cysteine Michael AdductPreferential target due to the high nucleophilicity of the thiol group. nih.govnih.gov
Histidine Michael AdductStable adducts formed with the imidazole (B134444) ring. nih.govacs.org
Lysine Michael Adduct, Schiff BaseCan form both Michael adducts and reversible Schiff bases, which can further rearrange to form stable pyrrole adducts. acs.orgresearchgate.net

Kinetic studies have shown that the rate of 4-HNE adduct formation is pH-dependent, with a preference for cysteine thiolate sites. nih.gov While Michael addition is the predominant reaction, Schiff base formation with lysine residues also occurs. researchgate.net The stereochemistry of 4-HNE also influences its reactivity and the specific protein targets. nih.gov

Formation of DNA Adducts

In addition to proteins, 4-HNE can also form adducts with DNA, primarily with deoxyguanosine (dG). The reaction involves the Michael addition of the N2-amino group of guanine to the electrophilic carbon of 4-HNE, resulting in the formation of exocyclic adducts. These 1,N2-propano-dG adducts are bulky lesions that can distort the DNA helix. nih.govoup.com

The formation of these DNA adducts is a significant event, as they can interfere with DNA replication and transcription, potentially leading to mutations if not repaired. nih.gov Studies have shown that 4-HNE can induce G to T transversions, a type of mutation commonly found in certain cancers. nih.govoup.com The formation of 4-HNE-DNA adducts has been observed in various tissues and is considered a marker of oxidative DNA damage. oup.com

Effects on Protein Conformation and Function

The covalent modification of proteins by 4-HNE can lead to significant alterations in their three-dimensional structure and, consequently, their biological function. researchgate.net These structural changes can result in either the inhibition or, in some cases, the activation of enzymes and signaling proteins.

The adduction of 4-HNE can disrupt protein-protein interactions, alter substrate binding, and lead to protein aggregation. For instance, the modification of critical cysteine residues in enzymes can lead to their inactivation. nih.gov Research has demonstrated that 4-HNE adduction can impair the function of a wide range of proteins, including those involved in cellular signaling, metabolism, and the cytoskeleton. nih.govresearchgate.net

Protein TargetEffect of 4-HNE AdductionFunctional Consequence
Enzymes Inactivation or altered activityDisruption of metabolic pathways
Signaling Proteins Modulation of kinase and phosphatase activityAltered signal transduction cascades nih.govnih.gov
Structural Proteins Protein cross-linking and aggregationImpaired cellular architecture and function

Role in Intracellular Signaling Pathways (Non-Clinical Focus)

4-HNE is not merely a cytotoxic byproduct of lipid peroxidation but also a signaling molecule that can modulate various intracellular pathways. Its effects are often concentration-dependent, with low concentrations activating adaptive responses and high concentrations leading to cellular dysfunction and death. tandfonline.comnih.gov

Modulation of Cell Proliferation and Differentiation

4-HNE has been shown to influence cell proliferation and differentiation in a variety of cell types. nih.govnih.gov The effects are complex and can be either inhibitory or stimulatory depending on the cellular context and the concentration of 4-HNE. tandfonline.comnih.gov

At lower concentrations, 4-HNE can promote cell proliferation in some cell types. nih.gov Conversely, at higher concentrations, it often inhibits cell growth and can induce differentiation. nih.govnih.gov For example, in certain cancer cell lines, 4-HNE has been shown to inhibit proliferation and promote a more differentiated phenotype. nih.gov These effects are often mediated through the modulation of key signaling pathways that control cell growth and differentiation, such as the MAP kinase and PI3K/Akt pathways. nih.govnih.gov

Involvement in Apoptosis and Cell Cycle Regulation

4-HNE is a well-established inducer of apoptosis, or programmed cell death. nih.govnih.gov It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. A key event in HNE-induced apoptosis is the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. acs.org

Furthermore, 4-HNE can cause cell cycle arrest, preventing cells from progressing through the cell division cycle. nih.govnih.gov It can modulate the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.gov For instance, in some cell lines, 4-HNE has been shown to cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle. nih.govnih.gov This cell cycle arrest can be a protective mechanism to prevent the replication of damaged DNA or can be a prelude to apoptosis. nih.gov

Cellular ProcessEffect of 4-HNEKey Mediators
Apoptosis InductionCaspase activation, cytochrome c release nih.govacs.org
Cell Cycle Arrest at G0/G1 or G2/M phasesModulation of cyclins and CDKs nih.gov

Regulation of Gene Expression

The compound this compound is a reactive aldehyde that can influence cellular processes by forming covalent adducts with macromolecules. This reactivity extends to the modulation of pathways that control gene expression. While direct binding to DNA is less common than protein modification, the compound can indirectly regulate gene expression by altering the function of key proteins involved in transcription and signal transduction.

Modification of transcription factors by this compound can alter their ability to bind to DNA promoter regions, thereby activating or repressing the transcription of target genes. Furthermore, the compound can influence epigenetic markers. Chemical groups can affect how tightly DNA is wound around histone proteins, which in turn regulates the accessibility of genes to transcription factors. By participating in these cellular signaling cascades, this compound acts as a biological messenger, translating conditions of oxidative stress into specific changes in gene expression profiles.

Interaction with Specific Signaling Proteins (e.g., SIRT3, Werner Protein)

Research has identified specific protein targets of this compound, revealing how this compound can disrupt critical cellular functions.

SIRT3: The mitochondrial deacetylase Sirtuin 3 (SIRT3) is a key regulator of mitochondrial function and cellular stress responses. Studies have shown that this compound can inhibit SIRT3 activity. nih.gov This inhibition occurs through the covalent modification of a specific amino acid, Cysteine-280, which is critical for binding zinc within the protein's structure. nih.gov Computational modeling suggests that this adduction alters the conformation of the zinc-binding domain, leading to allosteric inhibition of SIRT3's deacetylase activity. nih.gov This interaction demonstrates a mechanism by which oxidative stress can lead to mitochondrial protein hyperacetylation and dysfunction. nih.gov

Werner Protein (WRN): The Werner protein is a RecQ DNA helicase crucial for maintaining genomic stability. nih.gov Loss of WRN function leads to Werner syndrome, a disorder characterized by premature aging. nih.gov The WRN protein has been identified as a target for modification by this compound, both in laboratory settings (in vitro) and within cells (in vivo). nih.gov This post-translational modification inhibits the protein's essential catalytic activities, including its helicase/ATPase and exonuclease functions. nih.gov Mass spectrometry has identified several specific sites of adduction on the human WRN protein. nih.gov The accumulation of these adducts may impair WRN function, contributing to the features of premature senescence. nih.gov

Protein TargetMechanism of InteractionIdentified Adduction SitesFunctional Consequence
SIRT3Covalent modification of zinc-binding domainCysteine-280Allosteric inhibition of deacetylase activity
Werner Protein (WRN)Covalent adductionLys577, Cys727, His1290, Cys1367, Lys1371, Lys1389Inhibition of helicase/ATPase and exonuclease activities

Studies in Model Organisms and Cell Lines

In Vitro Cellular Models

In vitro models, including purified proteins and cell extracts, have been instrumental in elucidating the molecular mechanisms of this compound. Studies using purified WRN protein demonstrated that direct exposure to the compound leads to a significant reduction in its ability to unwind DNA. nih.gov For example, in one assay, the presence of the compound inhibited the unwinding of a forked DNA substrate by the WRN protein. nih.gov Similarly, experiments with recombinant SIRT3 (rSIRT3) were used to confirm that the compound causes inhibition and to identify the specific cysteine residue targeted. nih.gov These cell-free systems allow for precise characterization of molecular interactions without the complexity of a whole-cell environment.

Animal Models for Metabolic and Biological Studies

Animal models have been used to investigate the in vivo consequences of elevated levels of this compound. In a mouse model of chronic ethanol consumption, a significant increase in protein carbonylation, a marker of oxidative damage often caused by reactive aldehydes, was observed in liver mitochondria. nih.gov This included a more than two-fold increase in the carbonylation of SIRT3, correlating with lipid accumulation and oxidative stress in the liver. nih.gov In other studies, rats exposed to carbon tetrachloride showed elevated hepatic levels of the compound. nih.gov These models are crucial for understanding how the compound contributes to tissue damage and the progression of lifestyle-related diseases. nih.gov

Investigations in Lower Organisms (e.g., C. elegans)

The nematode Caenorhabditis elegans serves as a powerful model organism for studying fundamental biological processes. Research in C. elegans has shown that the metabolic pathways that clear this compound are critical for maintaining lipid homeostasis. nih.gov

Disrupting the genes responsible for conjugating or oxidizing the compound leads to its accumulation and a subsequent increase in fat storage in the worms. nih.gov Conversely, overexpressing an enzyme that conjugates the compound results in a lean phenotype. nih.gov Furthermore, direct administration of synthetic this compound to C. elegans was shown to cause a direct increase in lipid storage. nih.gov The mechanism appears to involve the modulation of acetyl-CoA carboxylase activity, a key enzyme in fat synthesis. nih.gov

Model Organism/SystemStudy FocusKey Findings
In Vitro (Purified Proteins)Interaction with WRN and SIRT3Direct inhibition of enzyme catalytic activity through covalent adduction.
Mouse (Ethanol Consumption Model)Hepatic oxidative stressIncreased SIRT3 carbonylation in liver mitochondria.
C. elegansLipid metabolismDisruption of compound clearance leads to fat accumulation; direct administration increases lipid storage.

Advanced Analytical and Spectroscopic Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For the analysis of 4-Hydroxynon-5-en-2-one, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized, often in conjunction with specialized sample preparation techniques like solid-phase microextraction (SPME).

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a powerful technique for the separation and quantification of thermally labile and non-volatile compounds like this compound. The methodology often involves a derivatization step to enhance detection sensitivity and specificity.

A common approach involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone, which can then be detected with high sensitivity using ultraviolet (UV) or electrochemical detectors nih.govacs.org. Another highly sensitive method employs fluorescence derivatization, for instance with dansyl hydrazine, followed by solid-phase extraction (SPE) to clean up the sample before HPLC analysis ajrms.com. This approach allows for the detection of the compound in the picomolar to nanomolar range ajrms.com.

Reversed-phase HPLC is the most common separation mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of methanol (B129727) or acetonitrile (B52724) and water ajrms.comnih.gov.

Table 1: HPLC Methodologies for the Analysis of 4-Hydroxynonenal (B163490) (HNE)
ParameterMethod 1Method 2
Derivatization Agent Dansyl hydrazine2,4-dinitrophenylhydrazine (DNPH)
Detection Method Fluorescence ajrms.comElectrochemical or UV nih.govacs.org
Column Poroshell 120 EC-C18 (50 mm × 4.6 mm, 2.7 µm) ajrms.comDiscovery® HS C18 (15 cm × 2.1 mm, 3 µm) nih.gov
Mobile Phase Methanol/water (60:40, v/v) ajrms.comAcetonitrile/water with 0.1% formic acid (gradient) nih.gov
Flow Rate 1.5 mL/min ajrms.com0.6 mL/min nih.gov
Detection Wavelengths Excitation: 350 nm, Emission: 525 nm ajrms.comNot applicable
Limit of Detection 100 pmol/L ajrms.comSub-picomole levels nih.gov
Application Human plasma ajrms.comBiological samples nih.gov

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility and polar nature of this compound, derivatization is a mandatory step to convert it into a more volatile and thermally stable compound suitable for GC analysis.

A widely used derivatization strategy involves oximation of the carbonyl group, often with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), followed by silylation of the hydroxyl group with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) nih.gov. This two-step derivatization significantly improves the chromatographic properties and allows for highly sensitive detection using mass spectrometry (MS) nih.gov. The use of PFBHA derivatives also enables highly sensitive detection with an electron capture detector (ECD) scispace.com.

GC methods for analyzing derivatives of this compound typically employ capillary columns with nonpolar or medium-polarity stationary phases. These methods have been adapted for clinical settings, allowing for the measurement of the compound in small sample volumes, such as 50 microliters of plasma nih.gov.

Solid-Phase Microextraction (SPME) Applications

Solid-phase microextraction is a solvent-free, simple, and efficient sample preparation technique that is well-suited for the extraction and concentration of volatile and semi-volatile compounds from various matrices prior to chromatographic analysis encyclopedia.pub. SPME can be performed in two primary modes: direct immersion, where the fiber is placed directly into a liquid sample, and headspace SPME, where the fiber is exposed to the vapor phase above the sample encyclopedia.pub.

For the analysis of this compound and other lipid peroxidation products, headspace SPME is particularly advantageous as it minimizes matrix effects mdpi.com. The choice of fiber coating is critical for efficient extraction. Fibers with mixed phases, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), are often employed to trap a wide range of volatile carbonyl compounds mdpi.comnih.govmdpi.com.

SPME has been successfully applied to the analysis of lipid peroxidation products in diverse samples, including milk, edible oils, and wine mdpi.comnih.govfmach.it. The technique can be combined with on-fiber derivatization, where the derivatizing agent is loaded onto the fiber prior to extraction, further simplifying the analytical workflow scispace.comresearchgate.net.

Table 2: SPME Conditions for Volatile Carbonyl Compound Analysis
ParameterApplication 1: Peanut OilApplication 2: WineApplication 3: Milk
SPME Mode Headspace (HS-SPME) mdpi.comHeadspace (HS-SPME) fmach.itHeadspace (HS-SPME) nih.gov
Fiber Coating PDMS/DVB 65 µm mdpi.comPDMS/DVB 65 µm fmach.itacs.orgNot specified
Extraction Temperature 50 °C mdpi.comNot specifiedNot specified
Extraction Time 40 min mdpi.comNot specifiedNot specified
Derivatization None (direct analysis)In-solution with PFBHA fmach.itacs.orgNone (direct analysis)
Analytical Technique GC-MS mdpi.comGC-MS/MS fmach.itacs.orgGC-MS nih.gov

Mass Spectrometry for Identification and Structural Elucidation

Mass spectrometry is an indispensable tool for the identification and structural elucidation of this compound and its derivatives. Its high sensitivity and selectivity allow for the confident identification of the compound even in complex biological matrices. MS is typically coupled with a chromatographic separation technique, such as liquid chromatography (LC) or gas chromatography (GC).

Liquid Chromatography–Mass Spectrometry (LC-MS/MS, HRMS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of this compound acs.orgresearchgate.net. This method offers high selectivity and sensitivity, often without the need for derivatization, although derivatization with DNPH can be used to improve ionization efficiency and chromatographic retention nih.gov.

In LC-MS/MS analysis, the compound is first separated by HPLC and then introduced into the mass spectrometer. The precursor ion corresponding to the protonated or deprotonated molecule is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity and reduces chemical noise nih.govnih.gov. For instance, a characteristic transition for underivatized 4-HNE is m/z 171 → 69 acs.org.

High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) MS, provides highly accurate mass measurements, which aids in the unambiguous identification of the compound and its metabolites or protein adducts nih.govacs.org.

Table 3: LC-MS/MS Parameters for 4-Hydroxynonenal (HNE) Analysis
ParameterMethod 1Method 2
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode nih.govElectrospray Ionization (ESI), Positive Ion Mode acs.org
Mass Spectrometer Triple Quadrupole nih.govTriple Quadrupole acs.org
Acquisition Mode Selected Reaction Monitoring (SRM) nih.govMultiple Reaction Monitoring (MRM) acs.org
Precursor Ion (m/z) Varies with DNPH derivative171 (for underivatized HNE) acs.org
Product Ion(s) (m/z) Varies with DNPH derivative69 acs.org
Collision Energy Optimized for specific transitions18 eV acs.org
Application Phospholipid oxidation mixtures nih.govPork products acs.org

Gas Chromatography–Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a robust and widely used technique for the analysis of the derivatized form of this compound. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) or chemical ionization (CI).

For the PFBHA-TMS derivatives of this compound, negative ion chemical ionization (NICI) is particularly advantageous, offering high sensitivity and selectivity nih.govresearchgate.net. In NICI-MS, specific ions are monitored to enhance the signal-to-noise ratio. For the PFBHA-TMS derivative of HNE, a representative ion at m/z 152 is often recorded nih.gov.

The fragmentation patterns observed in the mass spectra provide valuable structural information, confirming the identity of the compound. GC-MS methods have been rigorously validated for the analysis of 4-HNE in biological samples like human plasma, demonstrating good linearity, precision, and accuracy nih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the analysis of this compound (4-HNE) and its modified biomolecules. nih.govmdpi.com This soft ionization method is particularly well-suited for analyzing large, thermally labile molecules such as proteins and peptides, allowing them to be transferred into the gas phase for mass analysis with minimal fragmentation. nih.gov In the context of 4-HNE research, ESI-MS is frequently coupled with liquid chromatography (LC) to form LC-ESI-MS systems. nih.gov This combination allows for the separation of complex biological mixtures prior to their introduction into the mass spectrometer, enabling the identification and quantification of specific 4-HNE adducts. nih.govresearchgate.net

The process of ESI involves applying a high voltage to a liquid containing the analyte, which is then passed through a capillary. This creates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the ejection of gas-phase ions of the analyte. These ions are then directed into the mass analyzer.

A significant advantage of ESI-MS in 4-HNE research is its ability to detect the mass shift that occurs when 4-HNE forms a covalent adduct with a protein or peptide. mdpi.com The most common reaction is a Michael addition, which results in a mass increase of 156 Da, corresponding to the molecular weight of 4-HNE. nih.gov Another possibility is the formation of a Schiff base, leading to a mass increase of 138 Da due to the loss of a water molecule. nih.gov By precisely measuring the mass of peptides before and after modification, researchers can identify the presence of 4-HNE adducts.

Table 1: Common ESI-MS Applications in 4-HNE Research

Application Description Key Findings
Identification of 4-HNE protein adducts Analysis of proteins incubated with 4-HNE to identify specific modification sites. Reveals preferential adduction to certain amino acid residues (Cys, His, Lys). nih.gov
Quantification of 4-HNE metabolites Measurement of 4-HNE and its metabolites in biological fluids and tissues. Provides insights into the metabolic fate and detoxification pathways of 4-HNE. researchgate.net

| Analysis of complex biological samples | Detection of 4-HNE adducts in complex matrices like plasma and cell lysates. mdpi.com | Links 4-HNE modification to specific pathological conditions. mdpi.com |

Tandem Mass Spectrometry for Adduct Characterization

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for the detailed structural characterization of 4-HNE adducts. nih.gov Following the initial detection of a potential adduct by a full scan MS, MS/MS is employed to fragment the selected ion and analyze the resulting fragment ions. This fragmentation pattern provides a wealth of structural information, allowing for the precise localization of the 4-HNE modification on a peptide sequence and even the characterization of the adduct's chemical nature. acs.orgacs.org

One common approach in MS/MS for identifying 4-HNE modified peptides is to look for a characteristic neutral loss of 156 Da, corresponding to the loss of the HNE molecule from the adducted peptide upon collision-induced dissociation. acs.org This neutral loss can be used to trigger further fragmentation events (MS³) for more detailed structural analysis. acs.org

Different fragmentation techniques can be employed in tandem mass spectrometry to gain complementary information. Collision-Induced Dissociation (CID) is a widely used method, but for labile modifications like 4-HNE adducts, it can sometimes lead to the loss of the modification before the peptide backbone is sufficiently fragmented. In such cases, alternative fragmentation methods like Electron Capture Dissociation (ECD) can be advantageous. acs.org ECD tends to preserve the modification on the amino acid side chain while cleaving the peptide backbone, which greatly aids in the unambiguous localization of the adduction site. acs.org

Table 2: Tandem MS Techniques for 4-HNE Adduct Analysis

Technique Principle Advantage for 4-HNE Analysis
Collision-Induced Dissociation (CID) Ions are accelerated and collided with neutral gas molecules, causing fragmentation. Widely available and effective for many peptide fragmentation patterns.
Electron Capture Dissociation (ECD) Low-energy electrons are captured by multiply charged precursor ions, inducing fragmentation. Preserves labile post-translational modifications, facilitating precise localization of 4-HNE adducts. acs.org

| Neutral Loss-Driven MS³ | A specific neutral loss (e.g., 156 Da for HNE) triggers a subsequent round of fragmentation. | Highly specific for identifying peptides containing the modification of interest. acs.org |

Isotopic Labeling Techniques for Metabolic Tracking

Isotopic labeling is a powerful strategy used in conjunction with mass spectrometry to trace the metabolic fate of 4-HNE in biological systems. nih.gov This approach involves the use of 4-HNE molecules in which one or more atoms have been replaced with a stable, heavier isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). acs.orgresearchgate.net These isotopically labeled compounds are chemically identical to their unlabeled counterparts and participate in the same biochemical reactions. However, their increased mass allows them to be distinguished and tracked by mass spectrometry. nih.gov

A commonly used isotopically labeled form of 4-HNE is deuterium-labeled HNE (d-HNE), for instance, d4-HNE. acs.org When a mixture of labeled and unlabeled 4-HNE is introduced to a biological system, the resulting adducts and metabolites will appear as characteristic doublets or unique isotopic patterns in the mass spectrum. acs.org This allows for the unambiguous identification of HNE-derived species against a complex biological background.

These techniques have been instrumental in elucidating the adduction chemistry of 4-HNE with proteins and other biomolecules under physiological conditions. acs.org By tracking the incorporation of the isotopic label, researchers can identify novel metabolites, determine the rates of metabolic pathways, and understand how 4-HNE is processed and detoxified within cells. nih.gov This provides crucial insights into the mechanisms of 4-HNE-induced cellular damage and the protective strategies employed by organisms.

Table 3: Applications of Isotopic Labeling in 4-HNE Research

Application Isotopic Label Used Information Gained
Metabolite Identification ¹³C-HNE, ³H-HNE Identification of novel urinary and fecal metabolites of 4-HNE. researchgate.net
Adduct Characterization d4-HNE Characterization of 1:1, 2:1, and 3:1 adducts of HNE with amino acids. acs.org

| Metabolic Flux Analysis | Stable isotope tracers | Quantifying the flow of 4-HNE through different metabolic pathways. sciforum.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules at the atomic level. core.ac.uknih.gov In the context of this compound research, NMR is employed to elucidate the precise three-dimensional structure of 4-HNE itself, as well as the structure of its various reaction products and adducts with biomolecules. nih.gov

NMR spectroscopy is based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus. core.ac.uk By analyzing the chemical shifts, coupling constants (which provide information about connectivity between atoms), and through-space interactions (via Nuclear Overhauser Effect, NOE), a complete structural assignment of a molecule can be achieved. core.ac.uk

While mass spectrometry is excellent for identifying the mass of a molecule and its fragments, NMR is unparalleled in its ability to determine the exact stereochemistry and conformation of a molecule in solution. This is particularly important for understanding the biological activity of 4-HNE and its adducts, as subtle differences in structure can have significant effects on their interactions with biological targets.

Table 4: NMR Parameters and Their Structural Significance for 4-HNE

NMR Parameter Information Provided Relevance to 4-HNE Structure
Chemical Shift (δ) Electronic environment of a nucleus. Differentiates between protons and carbons in different functional groups of 4-HNE (e.g., aldehyde, alkene, alcohol). nih.gov
Coupling Constant (J) Connectivity and dihedral angles between nuclei. Confirms the connectivity of the carbon skeleton and determines the stereochemistry of the double bond (E or Z).

| Nuclear Overhauser Effect (NOE) | Proximity of nuclei in space. | Provides information about the three-dimensional conformation of 4-HNE and its adducts. |

Spectrophotometric and Fluorescent Detection Methods

Spectrophotometric and fluorescent detection methods offer sensitive and often high-throughput means of quantifying this compound and detecting its presence in biological samples. ajrms.commdpi.com These techniques are typically based on a chemical reaction between 4-HNE and a specific reagent that results in a change in absorbance or fluorescence. umsystem.edu

Spectrophotometric methods often involve derivatization of the aldehyde group of 4-HNE to produce a colored product that can be quantified by measuring its absorbance at a specific wavelength. While effective, these methods can sometimes suffer from a lack of specificity, as other aldehydes present in the sample may also react with the derivatizing agent.

Fluorescent methods, on the other hand, generally offer higher sensitivity and selectivity. mdpi.com Researchers have developed fluorescent probes that are specifically designed to react with α,β-unsaturated aldehydes like 4-HNE. umsystem.edu For instance, a "turn-on" fluorescent sensor can be designed to be non-fluorescent in its native state but become highly fluorescent upon reaction with 4-HNE, such as through a Michael addition reaction. umsystem.edu This change in fluorescence intensity can then be directly correlated to the concentration of 4-HNE in the sample.

These methods are valuable for rapid screening of samples and for applications where the high cost and complexity of mass spectrometry are not feasible. They are also employed in cellular imaging to visualize the localization of 4-HNE within cells.

Table 5: Comparison of Spectrophotometric and Fluorescent Methods for 4-HNE Detection

Method Principle Advantages Disadvantages
Spectrophotometry Derivatization of 4-HNE to form a colored product. Simple, cost-effective, suitable for high-throughput screening. Can have lower sensitivity and specificity compared to fluorescence.

| Fluorescence | Reaction of 4-HNE with a probe to produce a fluorescent signal. umsystem.edu | High sensitivity and selectivity, suitable for cellular imaging. nih.gov | May require specialized equipment (fluorometer or fluorescence microscope). |

Theoretical and Computational Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule, such as 4-HNE, and a macromolecule, typically a protein. These simulations provide valuable information on binding affinities, preferred binding sites, and the conformational changes induced by ligand binding.

In the context of 4-HNE, molecular modeling has been employed to investigate the structural consequences of its adduction to proteins. For instance, in silico simulations have been used to model the effects of 4-HNE adduction on proteins like liver fatty acid-binding protein (L-FABP). These studies have revealed that while the global protein structure may undergo only minor conformational changes, more significant alterations can occur within the internal binding pocket, affecting its area and structural integrity. researchgate.net Such changes can ultimately impact the protein's function, such as its ligand-binding capacity.

Molecular docking simulations have also been utilized to understand the binding of substrates and cofactors to both native and 4-HNE-adducted enzymes. By calculating the binding energies (ΔGbind), these simulations can predict how 4-HNE modification might alter the affinity of a substrate for the enzyme's active site. For example, docking studies have suggested that a substrate peptide may display a greater affinity for a native enzyme compared to its 4-HNE adducted form, indicating that the modification can allosterically inhibit enzyme activity. Furthermore, computational investigations have been carried out to comprehend the stability, binding mechanism, and conformational dynamics of the HNE-low-density lipoprotein (LDL) complex. tandfonline.com

The following table summarizes representative data from molecular docking studies:

Protein TargetLigandCalculated Binding Energy (kcal/mol)Simulation Software
Bcr-Abl4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative-10.16AutoDock 4
Bcr-Abl4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative-8.5AutoDock Vina

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These methods can be used to calculate various molecular properties, including orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies, which are crucial for predicting a molecule's chemical behavior.

For molecules with reactive functional groups like 4-HNE, quantum chemical calculations can elucidate the distribution of electron density and identify the most probable sites for nucleophilic or electrophilic attack. For example, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

While specific DFT studies on 4-Hydroxynon-5-en-2-one are not extensively detailed in the provided context, the application of these methods to similar reactive molecules, such as Schiff base ligands, demonstrates their utility. In such studies, geometry optimization is performed, and spectroscopic data are calculated and compared with experimental results to validate the computational model. These validated models can then be used to predict reactivity and other properties with a high degree of confidence.

Prediction of Reactivity and Adduct Formation

The high reactivity of 4-HNE is a central aspect of its biological effects. Computational methods play a significant role in predicting its reactivity towards various biomolecules and the types of adducts it is likely to form. The reactivity of 4-HNE is primarily attributed to its α,β-unsaturated aldehyde functional group, which makes it a potent electrophile. nih.gov

Theoretical studies, in conjunction with experimental data, have established that 4-HNE readily reacts with nucleophilic amino acid residues in proteins, namely cysteine, histidine, and lysine (B10760008). nih.gov The primary mechanism of this interaction is through Michael addition, where the nucleophile attacks the β-carbon of the α,β-unsaturated system. An alternative reaction pathway involves the formation of a Schiff base between the aldehyde group of 4-HNE and the primary amino group of lysine residues. researchgate.netnih.gov

Computational modeling can help to predict the selectivity of 4-HNE for specific amino acid residues within a protein. Factors such as the accessibility of the residue's side chain and its local microenvironment, including its pKa, can be modeled to rationalize why certain residues are preferentially adducted over others. The order of reactivity for Michael adduct formation is generally considered to be Cys > His > Lys. nih.gov

The following table outlines the primary types of adducts formed by 4-HNE with amino acids:

Amino AcidType of ReactionResulting Adduct
CysteineMichael AdditionThioether Adduct
HistidineMichael AdditionN-alkylated Histidine
LysineMichael Addition or Schiff Base FormationN-alkylated Lysine or Schiff Base Adduct

Stereochemical Configuration and Conformational Analysis

The stereochemistry of 4-HNE is an important determinant of its biological activity. The hydroxyl group at the C4 position creates a chiral center, meaning that 4-HNE can exist as two enantiomers: (R)-4-HNE and (S)-4-HNE. In biological systems, 4-HNE is typically formed as a racemic mixture of these two enantiomers.

Computational studies can be employed to explore the conformational preferences of each enantiomer and their differential interactions with chiral biological macromolecules like proteins. It has been demonstrated that the enantiomers of 4-HNE can elicit distinct biological responses. For example, studies have shown that (R)-HNE and (S)-HNE can differentially affect cellular signaling pathways. Specifically, treatment with (S)-HNE and racemic HNE has been observed to cause a significantly greater increase in the phosphorylation of Jun kinase (JNK) and Akt compared to treatment with (R)-HNE. acs.org Conversely, the increase in the phosphorylation of p38 MAPK was found to be more pronounced with (R)-HNE. acs.org

Molecular dynamics (MD) simulations are a powerful tool for conformational analysis, allowing for the exploration of the dynamic behavior of molecules like 4-HNE in different environments. MD simulations have been used to study the behavior of 4-HNE within phospholipid membranes. nih.govcas.cz These simulations have revealed that 4-HNE tends to localize in the carbonyl region of the lipid bilayer, which has implications for its ability to interact with membrane-associated proteins. nih.govcas.cz Such studies provide a dynamic picture of the conformational landscape of 4-HNE and how its orientation and flexibility are influenced by its surroundings.

The differential effects of 4-HNE enantiomers are summarized in the table below:

EnantiomerObserved Effect
(S)-HNEGreater increase in JNK and Akt phosphorylation
(R)-HNEGreater increase in p38 MAPK phosphorylation; Greater disruption of the cytoskeleton

Future Research Directions and Open Questions

Q & A

Q. What are the most reliable synthetic pathways for 4-Hydroxynon-5-en-2-one, and how can structural purity be validated?

Answer:

  • Synthetic Routes : Common methods include aldol condensation of pentanal with methyl vinyl ketone under acidic catalysis or oxidation of 5-nonen-2-ol derivatives. Alternative pathways involve enzymatic hydroxylation of non-2-en-5-one precursors .
  • Validation : Use NMR (¹H/¹³C) to confirm the hydroxyl group (δ ~1.5–2.5 ppm) and α,β-unsaturated ketone (δ ~6.0–7.0 ppm for vinyl protons). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 156.2. Cross-reference with spectral databases in Reaxys or SciFinder for known literature matches .

Q. How can researchers design experiments to distinguish this compound from its structural isomers?

Answer:

  • Chromatographic Separation : Optimize HPLC conditions (C18 column, isocratic elution with 70:30 methanol/water) to resolve isomers. Retention times and UV-Vis spectra (λmax ~240 nm for conjugated enone systems) provide preliminary differentiation .
  • Advanced Spectrometry : Combine GC-MS with derivatization (e.g., silylation of hydroxyl groups) to enhance volatility and fragmentation pattern specificity. Compare with reference standards from Sigma-Aldrich or TCI Chemicals .

Q. What are the key stability concerns for this compound under varying storage conditions?

Answer:

  • Degradation Pathways : Monitor via accelerated stability testing (40°C/75% RH for 6 months). Use LC-MS to detect oxidation products (e.g., epoxides or diketones) or hydrolysis byproducts.
  • Mitigation : Store under inert gas (argon) at –20°C in amber vials. Add stabilizers like BHT (0.01% w/w) to suppress radical-mediated degradation .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound in lipid peroxidation studies be resolved?

Answer:

  • Meta-Analysis Framework :
    • Variable Control : Compare studies for differences in solvent systems (aqueous vs. lipid matrices), pro-oxidant concentrations, and assay endpoints (e.g., TBARS vs. LOOH quantification).
    • Reproducibility : Replicate key experiments under standardized conditions (e.g., 37°C, pH 7.4, 100 µM Fe²⁺). Use ANOVA to assess inter-laboratory variability .
  • Mechanistic Probes : Employ isotopic labeling (e.g., ¹⁸O₂) to trace hydroxylation pathways and identify competing oxidation mechanisms .

Q. What experimental designs are optimal for elucidating the role of this compound in oxidative stress signaling pathways?

Answer:

  • In Vitro Systems : Use CRISPR-edited cell lines (e.g., NRF2-knockout HEK293) to isolate the compound’s effect on antioxidant response elements (ARE).
  • Multi-Omics Integration : Pair transcriptomics (RNA-seq) with lipidomics (LC-QTOF-MS) to map dose-dependent changes in redox-sensitive genes (e.g., HMOX1, SOD2) and lipid peroxidation markers .

Q. How can computational modeling improve the prediction of this compound’s reactivity in complex biological matrices?

Answer:

  • Molecular Dynamics (MD) : Simulate interactions with phospholipid bilayers (POPC membranes) to estimate partitioning coefficients and reactivity toward ROS (e.g., •OH, O₂•⁻).
  • QSAR Development : Curate a dataset of α,β-unsaturated carbonyl analogs to train models for predicting electrophilicity (via DFT-calculated Fukui indices) and cytotoxicity .

Methodological Best Practices

Q. How should researchers address inconsistencies in reported NMR shifts for this compound?

Answer:

  • Standardization : Calibrate spectrometers using traceable standards (e.g., TMS in CDCl₃). Publish full experimental parameters (field strength, solvent, temperature).
  • Collaborative Validation : Share raw FID files via platforms like NMRShiftDB for independent verification .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies?

Answer:

  • Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., using R’s drc package). Report EC₅₀/IC₅₀ values with 95% confidence intervals.
  • Outlier Handling : Apply Grubbs’ test or robust regression (MM-estimators) to minimize skew from experimental artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.